Plumerinine
Description
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
(2S,4S,6R,9R,9aR)-6,9-dimethyl-4-propan-2-yl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-ol |
InChI |
InChI=1S/C14H27NO/c1-9(2)13-7-12(16)8-14-10(3)5-6-11(4)15(13)14/h9-14,16H,5-8H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 |
InChI Key |
WPYIYVXSMXASQL-PEBLQZBPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N2[C@@H]1C[C@H](C[C@H]2C(C)C)O)C |
Canonical SMILES |
CC1CCC(N2C1CC(CC2C(C)C)O)C |
Synonyms |
plumerinine |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
1. Antioxidant Activity
Plumerinine exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can effectively scavenge free radicals and reduce oxidative damage. A study reported that extracts containing this compound showed a half-inhibitory concentration (IC50) significantly lower than many other compounds tested, highlighting its potential as a nutraceutical agent .
2. Anti-inflammatory Effects
this compound has been shown to possess anti-inflammatory properties. In various studies, it was observed to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. The compound's effectiveness was demonstrated in assays measuring the inhibition of inflammatory markers, where it exhibited notable activity compared to control groups .
3. Antibacterial and Antiviral Activities
The antibacterial and antiviral properties of this compound have been explored in several studies. It has demonstrated effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents. For instance, extracts from Plumeria rubra containing this compound exhibited significant inhibitory effects against bacterial strains responsible for common infections .
4. Anticancer Potential
this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics. The mechanisms involved include the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Pharmacological Activities of this compound
Case Studies
Case Study 1: Antioxidant Efficacy
A study focused on the antioxidant capacity of this compound extracted from Plumeria rubra showed that it had an IC50 value significantly lower than other tested antioxidants. This suggests that this compound could be an effective natural antioxidant agent in food preservation and health supplements.
Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers evaluated the anti-inflammatory effects of this compound on human leukocytes exposed to inflammatory stimuli. The results indicated a marked reduction in inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha (TNF-α), supporting its use in treating chronic inflammatory conditions .
Case Study 3: Anticancer Properties
A laboratory analysis investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent in oncology .
Preparation Methods
Intramolecular [2 + 2] Photocycloaddition Strategy
The first total synthesis of the initially proposed this compound structure (quinolizidine 1 ) was reported by Comins and coworkers. This 10-step route begins with 4-methoxypyridine and employs a highly stereoselective intramolecular [2 + 2] photocycloaddition of 2,3-dihydro-4-pyridone 2 as the pivotal step (Figure 1).
Reaction Conditions:
-
Photocycloaddition: UV light (254 nm), benzene, room temperature, 72 hours
-
Yield: 58% for cycloadduct 3
-
Subsequent hydrogenolysis (H₂, Pd/C) afforded the quinolizidine framework.
Despite achieving the target molecule, nuclear magnetic resonance (NMR) data for synthetic 1 deviated significantly from natural this compound, prompting reevaluation of the original structural assignment.
Table 1. Key Intermediates in the Photocycloaddition Route
| Step | Intermediate | Transformation | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxypyridine | N-Oxide formation | 92 |
| 3 | Dihydro-pyridone 2 | Photocycloaddition | 58 |
| 7 | Quinolizidine 1 | Final hydrogenation | 76 |
N-Acyliminium Ion Methodology
Pilli et al. developed an alternative approach using N-acyliminium ion chemistry to address structural ambiguities. The synthesis features:
-
Silyloxydiene Preparation : Derived from (E)-5-methyl-hex-3-en-2-one
-
Stereoselective Addition : To 2,5-trans-disubstituted N-acyliminium ion 4
-
Cascade Cyclization : Forming the quinolizidine skeleton in 5 (Scheme 1).
Critical Observations:
-
Axial substituent disposition minimized A(1,3) strain
-
86% yield for piperidine 6 after alkylation
-
Final product's NMR remained inconsistent with natural isolates
Structural Revisions and Synthetic Challenges
Discrepancies between synthetic and natural this compound spectra have driven multiple structural proposals:
Revised Quinolizidine Frameworks
Comparative NMR analyses suggest three potential candidates:
Table 2. Key NMR Discrepancies (δ in ppm)
These variances underscore the sensitivity of quinolizidine alkaloids to stereochemical arrangement and the limitations of early structural elucidation techniques.
Natural Isolation and Purification
While synthetic routes dominate recent literature, traditional isolation methods from Plumeria rubra remain relevant for comparative studies:
Extraction Protocol
Chromatographic Purification
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent Gradient : Hexane → Ethyl acetate → Methanol
-
Key Fraction : 35% ethyl acetate fraction containing this compound
Analytical Challenges in Synthesis Validation
The this compound case highlights critical considerations for natural product synthesis:
Spectroscopic Limitations
Q & A
Q. Advanced Research Focus
- In vivo models : Rodent studies with LC-MS/MS for bioavailability and tissue distribution profiling .
- PBPK modeling : Predict human pharmacokinetics using software like GastroPlus, validated against preclinical data .
- Metabolite identification : Use hepatic microsomes or recombinant CYP enzymes to map phase I/II metabolism .
Q. Key Parameters :
- Plasma half-life (t½), Cₘₐₓ, and volume of distribution (Vd) must be cross-validated across species .
How should researchers design studies to evaluate this compound’s structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Synthetic analogs : Modify functional groups (e.g., hydroxyl, methyl) via semi-synthesis .
- In silico docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR, COX-2) .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) .
Q. Basic Research Focus
- HPLC-UV quantification : Use a validated method with a reference standard (RS ≥ 98%) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to assess shelf life .
- Spectroscopic fingerprints : Compare FT-IR or NMR spectra across batches .
Q. Critical Parameters :
- Column: C18, 250 × 4.6 mm, 5 µm.
- Mobile phase: Acetonitrile:water (55:45), isocratic .
How can researchers address gaps in this compound’s ecotoxicological profile?
Q. Advanced Research Focus
- Microcosm studies : Evaluate aquatic toxicity in Daphnia magna or algae .
- Degradation analysis : Monitor photolysis/hydrolysis rates via LC-MS .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite .
What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
Q. Basic Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
